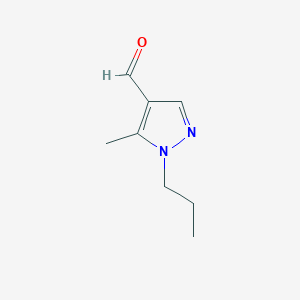

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1-propylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAXPAUSORRXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360759 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890652-02-5 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1][2] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The precise functionalization of the pyrazole ring is critical for modulating pharmacological activity, making unambiguous structure elucidation a paramount task in the drug discovery and development pipeline.

This guide provides a comprehensive, technically-grounded walkthrough for the structural confirmation of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde , a key synthetic intermediate.[5][6] We will move beyond a simple recitation of data, focusing instead on the integrated analytical logic—from synthesis to multi-technique spectroscopic analysis—required to definitively establish its molecular architecture. This document is intended for researchers, chemists, and drug development professionals who require a rigorous and practical framework for compound characterization.

Part 1: Strategic Synthesis via Vilsmeier-Haack Formylation

The most direct and widely adopted method for introducing a formyl group at the C4 position of an electron-rich pyrazole ring is the Vilsmeier-Haack reaction.[7][8][9] This reaction utilizes a potent electrophilic iminium salt, the Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (typically phosphorus oxychloride, POCl₃).[10][11] The causality behind this choice lies in the high regioselectivity of the Vilsmeier reagent for the electron-rich C4 position of the 1,5-disubstituted pyrazole ring, driven by the directing effects of the two nitrogen atoms.

Experimental Protocol: Synthesis

Objective: To synthesize 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde from 5-methyl-1-propyl-1H-pyrazole.

Reagents & Equipment:

-

5-methyl-1-propyl-1H-pyrazole (starting material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed. Stir the mixture at 0 °C for an additional 30 minutes.

-

Formylation Reaction: Dissolve 5-methyl-1-propyl-1H-pyrazole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice to quench the reaction. This step is highly exothermic and must be performed with caution in a fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Part 2: Multi-Technique Spectroscopic Elucidation

The confirmation of a chemical structure is a process of accumulating corroborating evidence. No single technique is sufficient. Here, we detail the logical application of mass spectrometry, infrared spectroscopy, and, most critically, nuclear magnetic resonance spectroscopy to build an unassailable structural proof.

A. Mass Spectrometry (MS)

Purpose: To determine the molecular weight and elemental formula of the synthesized compound.

Analysis: High-resolution mass spectrometry (HRMS) provides an exact mass, which is used to calculate the molecular formula. The nominal mass spectrum shows the molecular ion peak and key fragmentation patterns.

| Analysis Type | Expected Result | Interpretation |

| Molecular Formula | C₈H₁₂N₂O | Confirmed by HRMS |

| Monoisotopic Mass | 152.09496 g/mol | Provides the exact mass of the most abundant isotopic composition.[12] |

| HRMS (ESI+) | m/z 153.1022 [M+H]⁺ | The protonated molecular ion; its exact mass confirms the formula C₈H₁₃N₂O⁺. |

| Key Fragmentation | m/z 124 [M-CO]⁺ | Loss of the carbonyl group is a characteristic fragmentation for aldehydes. |

| Key Fragmentation | m/z 110 [M-C₃H₆]⁺ | Loss of propylene via cleavage of the N-propyl bond. |

B. Infrared (IR) Spectroscopy

Purpose: To identify key functional groups present in the molecule.

Analysis: The IR spectrum provides diagnostic absorption bands. The presence of a strong carbonyl stretch and the absence of a broad O-H stretch (from a carboxylic acid or alcohol) are key indicators of a successful synthesis.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2960-2850 | Medium-Strong | C-H Stretch (aliphatic) | Propyl & Methyl groups |

| ~2820 & ~2720 | Medium (often weak) | C-H Stretch (Fermi doublet) | Aldehyde (CHO) |

| ~1675 | Strong | C=O Stretch | Conjugated Aldehyde |

| ~1590 | Medium | C=C / C=N Stretch | Pyrazole Ring |

The key takeaway is the strong absorption around 1675 cm⁻¹, characteristic of a conjugated aldehyde carbonyl group.[13][14] The conjugation with the pyrazole ring lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

¹H NMR Spectroscopy

Purpose: To identify the number and type of protons and their neighboring environments.

Analysis (Predicted, in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.85 | s (singlet) | 1H | H -C=O | Highly deshielded aldehyde proton due to the electron-withdrawing carbonyl group and ring conjugation. |

| 7.95 | s (singlet) | 1H | C3-H | The sole proton on the pyrazole ring, deshielded by the adjacent nitrogen and the formyl group. |

| 4.05 | t (triplet) | 2H | N-CH₂ -CH₂-CH₃ | Protons directly attached to the ring nitrogen are deshielded. Coupled to the adjacent CH₂ group. |

| 2.50 | s (singlet) | 3H | C5-CH₃ | Methyl group attached to the pyrazole ring. It is a singlet as there are no adjacent protons. |

| 1.85 | sextet | 2H | N-CH₂-CH₂ -CH₃ | Methylene protons of the propyl group, split by the two adjacent CH₂ and CH₃ groups. |

| 0.95 | t (triplet) | 3H | N-CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain, coupled to the adjacent CH₂ group. |

¹³C NMR Spectroscopy

Purpose: To identify the number of unique carbon environments.

Analysis (Predicted, in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 185.0 | C =O | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| 149.0 | C 5-CH₃ | Quaternary carbon of the pyrazole ring attached to the methyl group and nitrogen. |

| 141.0 | C 3-H | Pyrazole ring carbon attached to the only ring proton. |

| 118.0 | C 4-CHO | Quaternary carbon of the pyrazole ring attached to the aldehyde group. |

| 52.0 | N-C H₂-CH₂-CH₃ | Carbon directly attached to the nitrogen atom. |

| 23.5 | N-CH₂-C H₂-CH₃ | Central carbon of the propyl chain. |

| 12.0 | C5-C H₃ | Carbon of the methyl group attached to the ring. |

| 11.0 | N-CH₂-CH₂-C H₃ | Terminal carbon of the propyl chain. |

2D NMR Spectroscopy: Confirming Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments provide the definitive proof of connectivity, leaving no room for ambiguity.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see a clear correlation trail for the propyl group: H at 4.05 ppm ↔ H at 1.85 ppm ↔ H at 0.95 ppm. The other protons (aldehyde, ring H, methyl) will appear as singlets and show no cross-peaks, confirming their isolation from other protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. This confirms the assignments made in the 1D tables. For example, it will show a cross-peak between the proton at δ 9.85 and the carbon at δ 185.0 (CHO), and the proton at δ 4.05 with the carbon at δ 52.0 (N-CH₂).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for establishing the substitution pattern on the pyrazole ring. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

| Proton (δ ppm) | Correlates to Carbon (δ ppm) | Bonds | Significance |

| Aldehyde-H (9.85) | C 3 (141.0) & C 4 (118.0) | ³J, ²J | Confirms the aldehyde is at position C4. |

| Ring-H (7.95) | C 5 (149.0), C 4 (118.0), C =O (185.0) | ²J, ²J, ³J | Confirms the ring proton is at C3 and adjacent to C4 and C5. |

| N-CH₂ - (4.05) | C 5 (149.0) & C 3 (141.0) | ³J, ²J | Confirms the propyl group is on N1. |

| C5-CH₃ (2.50) | C 5 (149.0) & C 4 (118.0) | ²J, ³J | Confirms the methyl group is at C5. |

HMBC Correlation Diagram

The following diagram visualizes the most crucial HMBC correlations that lock in the final structure.

Caption: Key HMBC (²J and ³J) correlations confirming the structure.

Conclusion

The structural elucidation of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a textbook example of a systematic, evidence-based analytical process. The strategic choice of the Vilsmeier-Haack reaction provides a reliable synthetic route to the target compound. Subsequent analysis via mass spectrometry confirms the elemental composition, while infrared spectroscopy verifies the presence of the key aldehyde functional group.

Ultimately, a full suite of 1D and 2D NMR experiments provides the unambiguous and definitive proof of structure. The combination of ¹H, ¹³C, COSY, HSQC, and particularly HMBC spectroscopy allows for the complete assignment of every atom and bond in the molecule, confirming the precise placement of the propyl, methyl, and formyl substituents on the pyrazole core. This rigorous, multi-technique approach ensures the scientific integrity required for advancing such valuable building blocks in pharmaceutical and materials science research.

References

-

BenchChem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center. 7

-

Sharma, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 8

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. 1

-

Smolecule. (n.d.). 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime. Smolecule Chemical Database. Link

-

Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin. 10

-

Gupte, P., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. 11

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. 15

-

PubChemLite. (n.d.). 5-methyl-1-propyl-1h-pyrazole-4-carbaldehyde. 12

-

ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR. 16

-

SpectraBase. (n.d.). 1H-PYRAZOLE-4-CARBALDEHYDE - Optional[13C NMR]. 17

-

SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl- - Optional[13C NMR]. 18

-

Ok, S., et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. 19

-

ResearchGate. (n.d.). IR spectrum of pyrazoline 9. 13

-

PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. 20

-

ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. 2

-

Chemical Synthesis Database. (n.d.). 5-methyl-1-pyrimidin-2-ylpyrazole-4-carbaldehyde. 21

-

Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. 22

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. 23

-

Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. 14

-

Reagentia. (n.d.). 5-METHYL-1-PROPYL-1H-PYRAZOLE-4-CARBALDEHYDE (1 x 1 g). 5

-

Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. 24

-

Xu, C.-J., & Shi, Y.-Q. (2012). Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Journal of Chemical Crystallography. 3

-

National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. 4

-

Chem-Impex. (n.d.). 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. 25

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). 26

-

ChemicalBook. (n.d.). 5-METHYL-1-PROPYL-1H-PYRAZOLE-4-CARBALDEHYDE | 890652-02-5. 6

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. 9

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. 27

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-METHYL-1-PROPYL-1H-PYRAZOLE-4-CARBALDEHYDE (1 x 1 g) | Reagentia [reagentia.eu]

- 6. 5-METHYL-1-PROPYL-1H-PYRAZOLE-4-CARBALDEHYDE | 890652-02-5 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 11. mdpi.com [mdpi.com]

- 12. PubChemLite - 5-methyl-1-propyl-1h-pyrazole-4-carbaldehyde (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. rsc.org [rsc.org]

- 16. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. prepchem.com [prepchem.com]

- 21. chemsynthesis.com [chemsynthesis.com]

- 22. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 23. Pyrazole synthesis [organic-chemistry.org]

- 24. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 25. chemimpex.com [chemimpex.com]

- 26. researchgate.net [researchgate.net]

- 27. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

biological activity of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

An In-depth Technical Guide to the Biological Activity of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde, a specific derivative with significant potential in drug discovery and development. We will delve into its synthesis, explore its multifaceted biological activities, and present the experimental frameworks used to elucidate its functions. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of novel pyrazole-based compounds.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[1][3] Its unique electronic properties and versatile substitution patterns have enabled the development of drugs across various therapeutic areas, including anti-inflammatory agents like celecoxib, anti-obesity drugs such as rimonabant, and various anticancer agents.[1][2] The pyrazole-4-carbaldehyde moiety, in particular, serves as a versatile synthetic intermediate, allowing for the creation of diverse molecular libraries for biological screening.[4][5][6]

This guide focuses on 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde . This molecule is characterized by:

-

A central pyrazole ring .

-

A methyl group at position 5.

-

A propyl group at position 1 (on one of the nitrogen atoms).

-

A reactive carbaldehyde (aldehyde) group at position 4.

The presence of the aldehyde group is of particular interest as it provides a reactive handle for further chemical modifications, such as the formation of Schiff bases, oximes, and hydrazones, significantly broadening the scope of its biological interactions.[7]

Synthetic Pathways to Pyrazole-4-carbaldehydes

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction . This reaction introduces a formyl group (CHO) onto an activated aromatic ring using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][4][8]

The general workflow for synthesizing a substituted pyrazole-4-carbaldehyde is as follows:

Caption: Workflow for the Agar Diffusion Antimicrobial Assay.

Representative Antimicrobial Data: Studies have shown that various pyrazole-4-carbaldehyde derivatives exhibit excellent to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds showing efficacy comparable to standard antibiotics like ampicillin.

[8][9]### 4. Potential Applications in Research and Development

The versatile structure and demonstrated biological activities of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde and its analogues position them as valuable assets in several fields.

-

Pharmaceutical Development: It serves as a key building block for synthesizing more complex molecules with targeted therapeutic effects. Its potential anticancer and antimicrobial profiles make it a strong candidate for lead optimization in drug discovery programs. *[7][10] Agrochemicals: The biological reactivity of pyrazole derivatives has also been harnessed in agriculture. This compound could be used as an intermediate in the development of novel pesticides and herbicides designed to interact with specific biological systems in pests or weeds. *[7][10] Biochemical Research: As an enzyme inhibitor, it can be used as a chemical probe to study the function of specific enzymes and metabolic pathways within cells.

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde emerges from a well-established class of heterocyclic compounds with a rich history in medicinal chemistry. While direct biological data on this specific molecule is nascent, the extensive body of research on analogous pyrazole-4-carbaldehydes strongly suggests its potential as a bioactive agent. The demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties of this structural class provide a compelling rationale for its further investigation.

Future research should focus on the direct synthesis and in-vitro biological evaluation of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde and a library of its derivatives (e.g., oximes, hydrazones, Schiff bases). Elucidating its specific molecular targets and understanding its structure-activity relationships will be critical steps in unlocking its full therapeutic and commercial potential.

References

- 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime. Smolecule.

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

- Recent Advances in the Development of Pyrazole Deriv

- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St

- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

- Mini review on anticancer activities of Pyrazole Deriv

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. Chem-Impex.

- Pyrazole-4-carbaldehyde derivatives.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- The Role of Pyrazole Derivatives in Modern Chemical Synthesis. Medium.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Current status of pyrazole and its biological activities. PMC.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpsionline.com [jpsionline.com]

- 5. researchgate.net [researchgate.net]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. Buy 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime [smolecule.com]

- 8. chemmethod.com [chemmethod.com]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 890652-02-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a core molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] From blockbuster anti-inflammatory drugs to pioneering anticancer agents, the versatility of the pyrazole ring system is undeniable.[1][3] This guide focuses on a specific, yet promising, member of this class: 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 890652-02-5). While direct and extensive research on this particular molecule is emerging, its structural motifs suggest significant potential as a key intermediate in the synthesis of novel therapeutic agents. This document aims to provide a comprehensive technical overview, from its synthesis to its potential applications, to empower researchers in their drug discovery and development endeavors.

Core Compound Profile

| Property | Value | Source(s) |

| CAS Number | 890652-02-5 | N/A |

| IUPAC Name | 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde | N/A |

| Molecular Formula | C₈H₁₂N₂O | N/A |

| Molecular Weight | 152.19 g/mol | N/A |

| Canonical SMILES | CCCN1C(=C(C=N1)C=O)C | N/A |

| Physical Form | Liquid (at room temperature) | N/A |

| Purity | Typically ≥95% | N/A |

| Storage Temperature | -20°C | N/A |

Synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde: A Detailed Protocol via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrazole ring.[7][8]

Proposed Synthetic Pathway

The synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde can be logically approached in two main stages: first, the synthesis of the precursor, 1-propyl-5-methyl-1H-pyrazole, followed by its formylation.

Figure 1: Proposed two-step synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Step-by-Step Experimental Protocol

Materials:

-

Propylhydrazine

-

2,4-Pentanedione (Acetylacetone)

-

Ethanol

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Step 1: Synthesis of 1-propyl-5-methyl-1H-pyrazole

-

To a solution of 2,4-pentanedione (1 equivalent) in ethanol, add propylhydrazine (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-propyl-5-methyl-1H-pyrazole. This can be purified further by vacuum distillation if necessary.

Step 2: Vilsmeier-Haack Formylation to Yield 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde [7][8]

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

-

Cool the DMF to 0°C in an ice bath and add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with stirring. Maintain the temperature below 5°C.

-

After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

To this, add a solution of 1-propyl-5-methyl-1H-pyrazole (1 equivalent) in anhydrous DMF dropwise, ensuring the temperature remains below 10°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

Potential Applications in Drug Discovery and Development

While specific pharmacological data for 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde is limited, the broader pyrazole class exhibits a vast range of biological activities.[2] This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Bioactive Molecules

The aldehyde functional group at the 4-position of the pyrazole ring is a versatile handle for further chemical modifications. It can readily undergo various reactions such as oxidation, reduction, condensation, and the formation of Schiff bases, allowing for the introduction of diverse pharmacophores.

Research on the oxime derivative, 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime, has shown potential for enzyme inhibition, particularly of oxidoreductases, and has demonstrated anti-cancer properties by inducing apoptosis in certain cancer cell lines. This highlights the potential of the parent aldehyde as a starting material for developing novel enzyme inhibitors and anti-cancer agents.

Analogues of Known Pharmacological Agents

Many FDA-approved drugs contain the pyrazole scaffold. For instance, Celecoxib is a well-known COX-2 inhibitor used for treating inflammation and pain. The structural similarity of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde to the core of such drugs suggests its potential as a building block for the synthesis of novel anti-inflammatory agents.[3]

Sources

- 1. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

The Versatile Chemistry of Pyrazole-4-Carbaldehydes: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazole-4-Carbaldehyde Scaffold - A Privileged Motif in Modern Chemistry

Pyrazole-4-carbaldehydes represent a pivotal class of heterocyclic compounds, serving as versatile building blocks in organic synthesis and holding a privileged position in medicinal chemistry.[1][2][3][4] The inherent electronic properties of the pyrazole ring, coupled with the reactive aldehyde functionality at the C4 position, provide a unique chemical scaffold for the development of a diverse array of functional molecules.[5] This guide offers an in-depth exploration of the chemical properties of pyrazole-4-carbaldehydes, from their synthesis and reactivity to their applications in contemporary drug discovery.[2][6][7][8] Our focus is to provide not just a compilation of reactions, but a causal understanding of the experimental choices and mechanistic underpinnings that govern the chemistry of these valuable intermediates.

Synthesis of Pyrazole-4-Carbaldehydes: Mastering the Formylation of the Pyrazole Core

The introduction of a formyl group at the C4 position of the pyrazole ring is a critical transformation, and several synthetic strategies have been developed to achieve this. The choice of method is often dictated by the substitution pattern of the pyrazole precursor and the desired scale of the reaction.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction stands as the most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes.[5][9][10][11] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic systems.[5][10]

Mechanism and Rationale:

The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile in this reaction.[10] The pyrazole ring, being an electron-rich heterocycle, undergoes electrophilic substitution preferentially at the C4 position, which is the most nucleophilic carbon in the ring. The reaction proceeds through the formation of a stable intermediate, which upon hydrolysis, yields the desired pyrazole-4-carbaldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Experimental Protocol: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes [12]

-

Reagent Preparation: To an ice-cold, stirred solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL), add POCl₃ (0.5 g, 3.0 mmol) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4 hours.

-

Work-up: Pour the resulting mixture onto crushed ice and neutralize with dilute sodium hydroxide.

-

Isolation: Allow the mixture to stand overnight. The precipitated product is then collected and purified by flash column chromatography.

Causality in Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose. Therefore, the use of dry DMF and glassware is crucial for the success of the reaction.[10]

-

Controlled Addition of POCl₃: The reaction between DMF and POCl₃ is exothermic. Dropwise addition at low temperatures (ice-bath) is necessary to control the reaction rate and prevent the decomposition of the Vilsmeier reagent.[10]

-

Heating: While the initial formation of the Vilsmeier reagent is performed at low temperatures, the subsequent formylation of the pyrazole often requires heating to overcome the activation energy of the electrophilic substitution.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is widely used, other methods offer advantages for specific substrates.

-

Grignard Reagent Formylation: This two-step method involves the preparation of an N-protected 4-pyrazolylmagnesium bromide, which then reacts with a formylating agent. This approach is particularly useful for multigram scale synthesis.[13]

-

Oxidation of 4-Methylpyrazoles: The corresponding pyrazole-4-carbaldehydes can be obtained through the oxidation of 4-methylpyrazoles. However, this method is less common due to the potential for over-oxidation to the carboxylic acid.

-

Oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol: A milder approach involves the oxidation of the corresponding 4-hydroxymethylpyrazole using reagents like pyridinium chlorochromate (PCC) or FeCl₃·6H₂O catalyzed by TEMPO, which prevents over-oxidation.[14]

Reactivity of the Aldehyde Group: A Gateway to Molecular Diversity

The aldehyde group at the C4 position is the focal point of the reactivity of pyrazole-4-carbaldehydes, serving as a versatile handle for a wide range of chemical transformations.

Condensation Reactions

The carbonyl group readily undergoes condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

-

Knoevenagel Condensation: Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst, yields α,β-unsaturated products. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.[15]

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to pyrazole-containing alkenes.

-

Formation of Imines (Schiff Bases): Condensation with primary amines leads to the formation of imines, which can be further reduced to secondary amines or used as ligands in coordination chemistry.

-

Formation of Hydrazones, Oximes, and Semicarbazones: Reactions with hydrazine derivatives, hydroxylamine, and semicarbazide, respectively, are characteristic reactions of aldehydes and are useful for characterization and further derivatization.[16]

Reduction and Oxidation

-

Reduction to Alcohols: The aldehyde can be selectively reduced to the corresponding 4-hydroxymethylpyrazole using mild reducing agents such as sodium borohydride (NaBH₄).

-

Oxidation to Carboxylic Acids: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will oxidize the aldehyde to the corresponding pyrazole-4-carboxylic acid.

Multicomponent Reactions

Pyrazole-4-carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.[6][17] For example, the Debus-Radziszewski reaction, a multicomponent synthesis of imidazoles, can be employed using pyrazole-4-carbaldehydes to generate imidazolylpyrazole hybrids.[18]

Caption: General workflow for multicomponent reactions involving pyrazole-4-carbaldehydes.

Spectroscopic Properties

The structural elucidation of pyrazole-4-carbaldehydes relies on standard spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | The aldehyde proton typically appears as a singlet in the downfield region (δ 9.8-10.2 ppm). Protons on the pyrazole ring and any substituents will have characteristic chemical shifts.[9][19] |

| ¹³C NMR | The carbonyl carbon of the aldehyde group resonates at a characteristic downfield chemical shift (around δ 185 ppm). |

| FT-IR | A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is observed in the region of 1660-1700 cm⁻¹.[9][19] |

Applications in Drug Discovery and Materials Science

The unique chemical properties of pyrazole-4-carbaldehydes make them highly valuable in various fields, particularly in the development of new therapeutic agents and functional materials.

Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore, and its derivatives exhibit a wide range of biological activities. Pyrazole-4-carbaldehydes serve as key intermediates in the synthesis of compounds with:

-

Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic effects.[1][2]

-

Anticancer Activity: The pyrazole scaffold has been incorporated into numerous compounds with significant antitumor properties.[7]

-

Antimicrobial Activity: Pyrazole-4-carbaldehyde derivatives have been investigated for their antibacterial and antifungal properties.[19][20]

The aldehyde functionality allows for the introduction of diverse pharmacophoric groups, enabling the fine-tuning of the biological activity and pharmacokinetic properties of the resulting molecules.

Materials Science

The reactivity of the aldehyde group allows for the incorporation of the pyrazole moiety into larger molecular architectures, leading to the development of:

-

Fluorescent Sensors: The pyrazole ring can be part of a conjugated system, and derivatization of the aldehyde can modulate the fluorescence properties, leading to the design of chemosensors.[9]

-

Organic Light-Emitting Diodes (OLEDs): Pyrazole-based materials have been explored for their potential use in OLEDs.[9]

Conclusion

Pyrazole-4-carbaldehydes are a class of compounds with rich and versatile chemistry. A thorough understanding of their synthesis, particularly the nuances of the Vilsmeier-Haack reaction, and the diverse reactivity of the aldehyde group is essential for leveraging their full potential. For researchers in drug discovery and materials science, these compounds offer a robust platform for the design and synthesis of novel, functional molecules with a wide range of applications. The continued exploration of the chemical properties of pyrazole-4-carbaldehydes will undoubtedly lead to further innovations in these fields.

References

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis. Available at: [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. Available at: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. Available at: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. Available at: [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. Available at: [Link]

-

Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e) - ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

Conventional reactions to form pyrazoles. A) Cycloadditions B) Cyclocondensations. - ResearchGate. Available at: [Link]

-

The Role of Pyrazole Derivatives in Modern Chemical Synthesis. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]

-

1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

(PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ResearchGate. Available at: [Link]

-

Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity - OUCI. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

- 17. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemmethod.com [chemmethod.com]

- 20. researchgate.net [researchgate.net]

The Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Science

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents one of the most significant structural motifs in modern chemistry. From its serendipitous discovery in the late 19th century to its current status as a "privileged scaffold," the pyrazole core is integral to a vast array of compounds that have shaped medicine, agriculture, and materials science. This in-depth guide provides a technical journey through the history of pyrazole compounds, beginning with the foundational synthesis by Ludwig Knorr. We will explore the causal logic behind the evolution of synthetic methodologies, from classical condensations to modern catalytic strategies, and detail the landmark discoveries that cemented the pyrazole ring's importance. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of the structure-activity relationships that make pyrazoles a cornerstone of chemical innovation.

The Genesis: Ludwig Knorr and the Birth of Pyrazole Chemistry (1883)

The story of pyrazole does not begin with a targeted synthesis, but with a foundational discovery that opened a new chapter in heterocyclic chemistry. In 1883, the German chemist Ludwig Knorr, while investigating reactions of phenylhydrazine, combined it with ethyl acetoacetate.[1][2] His work led to the first synthesis of a substituted pyrazole, a class of compounds previously unknown.[3] This reaction, now famously known as the Knorr pyrazole synthesis, did not yield a simple pyrazole but a pyrazolone derivative: 1-phenyl-3-methyl-5-pyrazolone.[1][4]

This discovery was not merely academic. The derivative of this pyrazolone, Antipyrine (phenazone), was synthesized shortly thereafter and became one of the world's most widely used analgesic and antipyretic drugs before the rise of aspirin, demonstrating the immediate therapeutic potential of this new heterocyclic system.[5][6] Knorr's initial synthesis was a cyclocondensation reaction, a robust method that remains a staple in pyrazole chemistry today.[1][7] The parent, unsubstituted pyrazole was synthesized six years later, in 1889, by Buchner via the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[4]

Foundational Experimental Protocol: The Knorr Pyrazole Synthesis (1883)

The following protocol is a reconstruction of the original 1883 experiment by Ludwig Knorr, which describes the formation of 1-phenyl-3-methyl-5-pyrazolone. The causality behind this two-stage process involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization driven by heating, which eliminates ethanol to form the stable heterocyclic ring.

Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was carefully combined with 125 g of ethyl acetoacetate. The reaction is exothermic, and initial mixing was performed at ambient temperature.[1]

-

Initial Condensation: The mixture was allowed to stand. A condensation reaction occurs, forming an oily phenylhydrazone intermediate and a separate aqueous layer (water).

-

Separation: The water produced during the condensation was physically separated from the oily product.[1]

-

Cyclization: The isolated oily intermediate was transferred to a water bath and heated for several hours. This thermal energy input drives the intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to the elimination of ethanol and the formation of the pyrazolone ring.

-

Isolation and Purification: Upon cooling, the crude product solidified. The solid was then purified by recrystallization from a suitable solvent, such as hot ethanol, to yield crystalline 1-phenyl-3-methyl-5-pyrazolone.

Data Presentation: Knorr's Synthesis Reactants

| Reactant | Molar Mass ( g/mol ) | Quantity Used | Molar Ratio (Approx.) |

| Phenylhydrazine | 108.14 | 100 g | 1.0 |

| Ethyl Acetoacetate | 130.14 | 125 g | 1.04 |

Visualization: The Knorr Pyrazole Synthesis Pathway

Caption: Reaction pathway for the first synthesis of a pyrazole derivative.

The Evolution of Synthetic Strategy: Expanding the Chemist's Toolkit

Following Knorr's discovery, the demand for substituted pyrazoles surged, driving the development of more versatile and regioselective synthetic methods. The choice of strategy depends critically on the desired substitution pattern and the availability of starting materials.

The Knorr Legacy: Advances in Cyclocondensation Reactions

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative remains the most common and direct route to the pyrazole core.[8][9] However, the use of unsymmetrical dicarbonyls or substituted hydrazines introduces a significant challenge: regioselectivity . The reaction can produce two different structural isomers, and controlling the outcome is paramount.

Causality of Regioselectivity: The initial step involves the reaction of the hydrazine with one of the two carbonyl groups. The more electrophilic (less sterically hindered) carbonyl is typically attacked first by the more nucleophilic nitrogen of the hydrazine. Subsequent cyclization then determines the final substitution pattern. Reaction conditions, such as pH, can be tuned to favor one pathway over another. For instance, acidic conditions can protonate a carbonyl, increasing its electrophilicity.

Modern variations of this approach utilize other 1,3-dielectrophiles, such as α,β-unsaturated ketones (chalcones) and acetylenic ketones, further broadening the scope of accessible pyrazole structures.[7][10]

Visualization: Regioselectivity in Pyrazole Synthesis

Caption: Divergent pathways leading to two possible regioisomers.

A Powerful Alternative: [3+2] Dipolar Cycloaddition

A mechanistically distinct and powerful strategy for forming the pyrazole ring is the [3+2] dipolar cycloaddition.[3][8] This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, usually an alkyne or an alkene.

Expertise in Action: This approach is often superior for synthesizing highly substituted pyrazoles with well-defined regiochemistry that may be difficult to access via condensation. The choice of dipole and dipolarophile dictates the substitution pattern. For example, the reaction of diazomethane with a terminal alkyne reliably places the substituent at the 5-position of the pyrazole ring. This predictable outcome is a direct result of the concerted electronic mechanism of the cycloaddition.

Representative Protocol: Synthesis of a Pyrazole via [3+2] Cycloaddition

This protocol outlines a general method for the synthesis of a 3,5-disubstituted pyrazole from an alkyne and a diazo compound.

-

Generation of the Diazo Compound (In Situ): In a reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the corresponding hydrazone precursor in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent, such as manganese dioxide (MnO₂), portion-wise at 0°C. The reaction is monitored by TLC until the hydrazone is consumed.

-

Cycloaddition: To the freshly prepared diazo solution, add the substituted alkyne (1.0-1.2 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the cycloaddition is monitored by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture to remove the oxidant. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel to yield the pure substituted pyrazole.

The "Privileged Scaffold": Pyrazoles in Modern Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple, diverse biological targets.[8] The pyrazole ring is a quintessential example, appearing in a remarkable number of FDA-approved drugs.[11][12] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor and its metabolic stability, make it an ideal building block for medicinal chemists.[3][13]

The COX-2 Revolution: A Paradigm Shift in Anti-Inflammatory Therapy

Perhaps the most famous pyrazole-containing drug is Celecoxib (Celebrex) . Its discovery marked a significant advancement in the treatment of inflammation.[14] Scientists had identified two isoforms of the cyclooxygenase (COX) enzyme: COX-1, which is constitutively expressed and has a protective role in the stomach, and COX-2, which is induced during inflammation. Traditional NSAIDs inhibit both, leading to gastrointestinal side effects. The goal was to create a selective COX-2 inhibitor.

The Causality of Selectivity: The diaryl-substituted pyrazole structure of Celecoxib was the key. The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. The specific arrangement of the two phenyl rings on the pyrazole core, particularly the sulfonamide group on one of them, allows Celecoxib to fit snugly into the COX-2 active site and bind to this side pocket, an interaction that is sterically hindered in the smaller COX-1 active site. This structural insight was a triumph of rational drug design.

Visualization: Mechanism of COX-2 Inhibition

Caption: How Celecoxib's structure allows selective binding to COX-2.

Pyrazoles in the Modern Pharmaceutical Landscape

The success of Celecoxib was just the beginning. In the last two decades, the number of pyrazole-based drugs has exploded, particularly in the field of oncology as kinase inhibitors.[11][15] The pyrazole scaffold serves as a stable anchor from which various functional groups can be projected to interact with the ATP-binding pocket of kinases.

Data Presentation: Selected FDA-Approved Pyrazole-Containing Drugs

| Drug Name (Brand) | Year of Approval (Approx.) | Therapeutic Class | Core Mechanism of Action |

| Celecoxib (Celebrex) | 1998 | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |

| Sildenafil (Viagra) | 1998 | Erectile Dysfunction | PDE5 Inhibitor |

| Ruxolitinib (Jakafi) | 2011 | Anti-cancer / Immunomodulator | JAK1/JAK2 Kinase Inhibitor |

| Axitinib (Inlyta) | 2012 | Anti-cancer | VEGF Receptor Kinase Inhibitor |

| Ibrutinib (Imbruvica) | 2013 | Anti-cancer | Bruton's Tyrosine Kinase (BTK) Inhibitor |

| Lorlatinib (Lorbrena) | 2018 | Anti-cancer | ALK/ROS1 Kinase Inhibitor |

| Lenacapavir (Sunlenca) | 2022 | Antiviral | HIV-1 Capsid Inhibitor |

Beyond Medicine: A Multipurpose Scaffold

While its impact on medicine is profound, the utility of the pyrazole core extends to other critical industries.

-

Agrochemicals: Pyrazole derivatives are a major class of pesticides.[7][9] For example, Fipronil is a broad-spectrum insecticide that acts by blocking GABA-gated chloride channels in insects.[16] The pyrazole ring is also present in numerous herbicides and fungicides.

-

Materials Science: The ability of the two adjacent nitrogen atoms to coordinate with metal ions makes pyrazoles excellent ligands in coordination chemistry.[16] They are used to create catalysts and functional materials. Furthermore, pyrazole-based compounds are used as dyes, particularly as sensitizing agents in photography.[17]

Conclusion and Future Outlook

From a serendipitous 19th-century synthesis to a cornerstone of 21st-century drug discovery, the history of pyrazole is a testament to the power of fundamental chemical research. Its journey from Knorr's laboratory to its current status as a privileged scaffold highlights its remarkable structural and electronic properties. The synthetic versatility, metabolic stability, and diverse binding capabilities of the pyrazole ring ensure its continued relevance.

Future research will undoubtedly focus on developing even more efficient, sustainable, and regioselective synthetic methods, including multicomponent reactions and flow chemistry protocols. As our understanding of complex biological pathways deepens, the pyrazole scaffold will continue to serve as a trusted and adaptable foundation for designing the next generation of therapeutics, agrochemicals, and advanced materials.

References

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][7][9]

-

Alam, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. [Link]

-

Ansari, A., et al. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 22(10), 1599. [Link][14]

-

Chem Help Asap. Knorr Pyrazole Synthesis. Organic Chemistry Help. [Link][2][18]

-

Choudhary, P., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link][4]

-

Daina, A., & Zoete, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2026. [Link][11][19]

-

Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link][3][20]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences. [Link][21]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. Company Blog. [Link][5]

-

ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Preprint. [Link][22]

-

ResearchGate. (2024). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Request PDF. [Link][15][[“]]

-

Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles. RSC Publishing. [Link]

-

Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. RSC Publishing. [Link][6]

-

Wiley Online Library. (Date not available). Knorr Pyrazole Synthesis. Major Name Reactions in Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Knorr Pyrazole Synthesis [drugfuture.com]

- 3. books.rsc.org [books.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. nbinno.com [nbinno.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lifechemicals.com [lifechemicals.com]

- 17. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 18. chemhelpasap.com [chemhelpasap.com]

- 19. Pyrazole: an emerging privileged scaffold in drug discovery. | Semantic Scholar [semanticscholar.org]

- 20. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. researchgate.net [researchgate.net]

- 23. consensus.app [consensus.app]

A Technical Guide to 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications

An In-depth Whitepaper for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. We delve into its molecular profile, detailing its IUPAC nomenclature and physicochemical properties. A primary focus is placed on its synthesis, with a detailed exploration of the Vilsmeier-Haack reaction as a principal synthetic route, including mechanistic insights. Furthermore, this guide outlines the standard analytical techniques for structural elucidation and purity assessment, providing expected spectroscopic signatures. The document concludes with a discussion of the compound's strategic importance as a versatile building block in the development of novel therapeutic agents, supported by a detailed, field-tested experimental protocol for its preparation and a curated list of authoritative references.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its unique chemical properties, including metabolic stability and the ability to act as a versatile pharmacophore, have led to its incorporation into a multitude of approved therapeutic agents.[2][3] Pyrazole-containing drugs like Celecoxib, Sildenafil, and Ruxolitinib have demonstrated the scaffold's wide-ranging therapeutic utility, from treating inflammatory diseases to cancer and viral infections.[1][4]

The functionalization of the pyrazole ring is key to modulating its biological activity. Specifically, pyrazole-4-carbaldehydes are crucial synthetic intermediates.[5] The aldehyde group serves as a versatile chemical handle for elaboration into more complex molecular architectures through reactions such as condensations, oxidations, and reductive aminations. 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a prime example of such a building block, offering a combination of alkyl substitutions that can influence solubility, metabolic stability, and target binding.

Molecular Profile of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde

A precise understanding of a compound's identity is the foundation of all subsequent research. This section details the fundamental properties of the title compound.

-

IUPAC Name: 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde

-

CAS Number: 890652-02-5[6]

-

Molecular Formula: C₈H₁₂N₂O

-

Molecular Weight: 152.19 g/mol

Physicochemical Properties

Quantitative descriptors are essential for predicting the compound's behavior in both chemical and biological systems. The following table summarizes key properties, which are computationally predicted and serve as a valuable guide for experimental design.

| Property | Value | Interpretation & Significance |

| XLogP3 | 1.4 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 33.5 Ų | Suggests good oral bioavailability potential based on Veber's rules. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | The two pyrazole nitrogens and the carbonyl oxygen can accept hydrogen bonds. |

| Rotatable Bond Count | 2 | Indicates low conformational flexibility, which can be advantageous for target binding. |

Data sourced from computational models analogous to those used by PubChem.

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction

The most common and efficient method for introducing a formyl group at the C4 position of an electron-rich pyrazole ring is the Vilsmeier-Haack reaction.[7][8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9]

Causality of Reagent Choice

-

Substrate: 1-propyl-5-methyl-1H-pyrazole is the precursor. The N-propyl and C5-methyl groups are electron-donating, which increases the electron density of the pyrazole ring, particularly at the C4 position, making it highly susceptible to electrophilic attack.

-

Vilsmeier Reagent ([(CH₃)₂N=CHCl]⁺Cl⁻): This chloroiminium salt is the active electrophile. It is mild enough not to disrupt the aromaticity of the pyrazole core permanently but potent enough to achieve formylation where other methods might fail.[8]

-

Solvent (DMF): DMF serves a dual role as both a solvent and a reagent for the formation of the Vilsmeier reagent. Anhydrous conditions are critical as the reagent is highly moisture-sensitive.[8]

Reaction Mechanism

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[7][9]

-

Formation of the Vilsmeier Reagent: POCl₃ activates the carbonyl oxygen of DMF, which is then attacked by the chloride ion, leading to the formation of the electrophilic chloroiminium cation.

-

Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This step forms a cationic sigma complex, temporarily disrupting the ring's aromaticity.

-

Rearomatization: A proton is lost from the C4 position, restoring the aromaticity of the pyrazole ring and forming an iminium salt intermediate.

-

Hydrolysis: During aqueous work-up, water attacks the iminium carbon. Subsequent elimination of dimethylamine yields the final product, 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Caption: Vilsmeier-Haack synthesis workflow.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic data are predicted based on known spectra of analogous pyrazole-4-carbaldehydes.[5][10][11]

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A characteristic singlet is expected in the downfield region, typically around δ 9.8-10.2 ppm.[5]

-

Pyrazole Ring Proton (C3-H): A singlet corresponding to the single proton on the pyrazole ring should appear around δ 8.0-8.3 ppm.[10]

-

N-Propyl Group (-CH₂CH₂CH₃): A triplet for the N-CH₂ protons (α) around δ 4.1-4.3 ppm, a sextet for the -CH₂- protons (β) around δ 1.8-2.0 ppm, and a triplet for the terminal -CH₃ protons (γ) around δ 0.9-1.0 ppm.

-

C5-Methyl Group (-CH₃): A singlet for the methyl group attached to the pyrazole ring is expected around δ 2.4-2.6 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 183-186 ppm.[10]

-

Pyrazole Ring Carbons: C5 (bearing the methyl group) and C3 are expected around δ 140-150 ppm, while the formylated C4 is expected to be the most shielded ring carbon at δ 110-115 ppm.[10]

-

Alkyl Carbons: Signals corresponding to the propyl and methyl groups will appear in the upfield region (δ 10-50 ppm).

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde will be prominent around 1660-1680 cm⁻¹.[10]

-

C-H stretching vibrations for the aldehyde proton may be visible as weak bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ corresponding to the exact mass of C₈H₁₂N₂O should be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Strategic Applications in Drug Development

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde is not typically an end-product but rather a high-value intermediate. Its utility stems from the reactivity of the aldehyde group.

-

Synthesis of Kinase Inhibitors: The pyrazole core is central to many kinase inhibitors used in oncology.[12] The aldehyde can be used to construct side chains that interact with the hinge region or other key residues of protein kinases.

-

Development of Anti-inflammatory Agents: As a precursor, it can be used to synthesize analogs of known COX-2 inhibitors or other anti-inflammatory compounds.[4]

-

Antimicrobial and Antiviral Agents: Functionalized pyrazoles have shown a wide spectrum of antimicrobial and antiviral activities.[2][3] The aldehyde can be converted into Schiff bases, hydrazones, or other heterocycles known to possess such properties.[13]

-

Agrochemicals: Beyond pharmaceuticals, this compound is a building block for novel pesticides and herbicides, where the pyrazole scaffold is also prevalent.[14]

Caption: Experimental validation workflow.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Safety Precaution: This reaction involves corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[8]

Reagents & Equipment:

-

1-propyl-5-methyl-1H-pyrazole (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

Formylation Reaction: Dissolve the substrate, 1-propyl-5-methyl-1H-pyrazole (1.0 eq), in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 40-50 °C and stir for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]

-